

# Overcoming "Acid yellow 61" aggregation in concentrated solutions

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Compound of Interest

Compound Name: Acid yellow 61

Cat. No.: B13833351

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## **Technical Support Center: Acid Yellow 61**

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming aggregation issues associated with **Acid Yellow 61** in concentrated solutions.

## Frequently Asked Questions (FAQs)

Q1: What is Acid Yellow 61?

**Acid Yellow 61** is a water-soluble, yellow, single azo dye.[1] It is chemically identified by CAS number 12217-38-8 and is also known by various synonyms such as Weak Acid Yellow GW and Sandolan Fast Yellow P-L.[2][3] Its primary applications include the dyeing of wool, silk, and polyamide fibers, as well as in leather coloring.[1][4]

Q2: What causes **Acid Yellow 61** to aggregate in solution?

The aggregation of dyes like **Acid Yellow 61** in aqueous solutions is a common phenomenon driven by strong intermolecular van der Waals forces between the dye molecules.[5] This self-association is influenced by several factors:

 High Concentration: As the concentration of the dye increases, the molecules are in closer proximity, promoting aggregation.[5]



- pH: The pH of the solution can alter the surface charge of the dye molecules, affecting their repulsion and attraction, and thus their tendency to aggregate.[6][7] For azo dyes, pH can significantly impact absorbance and stability.[6][7][8]
- Temperature: Changes in temperature can affect both the solubility of the dye and the thermodynamics of the aggregation process.
- Ionic Strength: The presence of salts and metal ions can influence aggregation. Acid Yellow
   61 is noted to be sensitive to copper and iron ions.[1][4]
- Solvent: The nature of the solvent plays a critical role. While soluble in water, its solubility is limited, and organic co-solvents can be used to modify aggregation behavior.[9]

Q3: What are the observable signs of Acid Yellow 61 aggregation?

Aggregation can manifest in several ways:

- Precipitation or Cloudiness: The most obvious sign is the formation of solid particles or a general turbidity in the solution.[4]
- Color Change/Spectral Shifts: Aggregation causes distinct changes in the UV-Vis absorption spectrum. Typically, the formation of "H-aggregates" (sandwich-type stacking) leads to a blue-shift (hypsochromic shift) to shorter wavelengths.[5][10]
- Non-linear Absorbance: The relationship between concentration and absorbance (Beer-Lambert Law) may deviate from linearity as aggregates form.

Q4: What is the solubility of **Acid Yellow 61**?

The reported solubility of **Acid Yellow 61** in water is 35 g/L at a temperature of 90 °C.[1][4][11] Its solubility at room temperature (25 °C) is expected to be significantly lower. A patent for a high-dissolvability acid yellow dye notes that no existing acid yellow dyes exceeded a solubility of 500g/L at 25°C, highlighting the general solubility limitations of this dye class.[12]

## **Troubleshooting Guide**

Problem: My concentrated **Acid Yellow 61** solution has become cloudy or formed a precipitate.

## Troubleshooting & Optimization

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Potential Cause	Suggested Solution	
Exceeded Solubility Limit	The concentration is too high for the current solvent and temperature. Solution: Dilute the solution with an appropriate solvent or gently warm it to redissolve the precipitate (if thermally stable). For long-term storage, maintain a concentration below the known solubility limit at the storage temperature.	
Incorrect pH	The solution pH may be at a point that minimizes the dye's solubility. Azo dyes can be sensitive to pH changes.[6][8] Solution: Adjust the pH of the solution. Since adding acid or base can cause temporary cloudiness[1], make small, stepwise adjustments and allow the solution to equilibrate. Test a small aliquot first to determine the optimal pH range.	
Presence of Metal Ions	Acid Yellow 61 is sensitive to copper and iron ions, which can cause precipitation.[1][4] Solution: Use deionized, high-purity water and ensure all glassware is thoroughly cleaned to avoid metal ion contamination. If contamination is suspected, the use of a chelating agent like EDTA may be considered, but its compatibility must be verified for the specific application.	
Low Temperature	The dye may be precipitating out of solution due to storage at a low temperature. Solution: Gently warm the solution while stirring to redissolve the dye. Store the solution at a stable, controlled room temperature.	

Problem: The UV-Vis absorbance of my solution is not proportional to its concentration.

## Troubleshooting & Optimization

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Potential Cause	Suggested Solution	
Dye Aggregation	At higher concentrations, dye molecules self-associate, which alters their molar absorptivity. This is a primary reason for deviations from the Beer-Lambert law.[5][13] Solution: Prepare a calibration curve using a series of dilutions. If linearity is only observed at lower concentrations, it confirms aggregation is occurring. For quantitative work, either operate within the linear range or use a non-linear curve fit.	
Instrumental Limitations	Highly concentrated solutions may have an absorbance value that exceeds the linear range of the spectrophotometer.[13] Solution: Dilute the sample to bring the absorbance into the optimal range of the instrument (typically 0.1 - 1.0 AU).	

Problem: The peak wavelength (\lambda max) of my **Acid Yellow 61** solution has shifted.



Potential Cause	Suggested Solution	
H-Aggregate Formation	The formation of parallel, stacked aggregates (H-aggregates) typically causes a shift of the absorption peak to a shorter wavelength (a blue-shift or hypsochromic shift).[10] This is a strong indicator of aggregation. Solution: Employ disaggregation strategies. This can include diluting the solution, changing the solvent, adding a co-adsorbent like chenodeoxycholic acid (CDCA)[14][15], or adding organic solvents like diethanolamine (DEA).[9]	
pH Change	The electronic structure of azo dyes can be pH-dependent, leading to color changes and spectral shifts.[6] Solution: Buffer the solution to a stable pH or measure and adjust the pH to ensure it is consistent across all samples.	
Solvent Effects (Solvatochromism)	The polarity of the solvent can influence the absorption spectrum of the dye. Solution: Use the same solvent for all measurements, including the blank/reference.	

# Data & Experimental Protocols Quantitative Data Summary

The following table summarizes key quantitative parameters for Acid Yellow 61.



Parameter	Value / Observation	Source(s)
Molecular Formula	C24H20Cl2N5NaO6S2	[1]
Molecular Weight	632.47 g/mol	[1]
Solubility in Water	35 g/L (at 90 °C)	[1][4][11]
Appearance	Yellow Powder	[1][4][11]
Behavior in Acid/Base	Adding HCl results in a tender yellow solution. Adding NaOH also results in a tender yellow, slightly cloudy solution.	[1][4][11]
Ion Sensitivity	Sensitive to copper (Cu <sup>2+</sup> ) and iron (Fe <sup>2+</sup> /Fe <sup>3+</sup> ) ions.	[1][4]

## **Experimental Protocols**

Protocol 1: Detection of Aggregation using UV-Vis Spectroscopy

This protocol allows for the qualitative and quantitative assessment of dye aggregation by observing changes in the absorption spectrum.

Objective: To determine the concentration at which **Acid Yellow 61** begins to aggregate in a given solvent.

#### Materials:

- Acid Yellow 61
- High-purity solvent (e.g., deionized water, DMSO)
- Spectrophotometer
- Quartz cuvettes (1 cm path length)
- · Volumetric flasks and pipettes



#### Methodology:

- Prepare a High-Concentration Stock Solution: Prepare a stock solution of **Acid Yellow 61** at a concentration where aggregation is suspected (e.g., 10<sup>-3</sup> M).
- Create Serial Dilutions: Prepare a series of dilutions from the stock solution, covering a wide concentration range (e.g., 10<sup>-3</sup> M down to 10<sup>-6</sup> M).[5]
- Acquire Spectra:
  - Set the spectrophotometer to scan a relevant wavelength range (e.g., 300-700 nm).
  - Use the pure solvent as a blank to zero the instrument.
  - Acquire the full absorption spectrum for each dilution, starting from the most dilute and moving to the most concentrated.
- Analyze the Data:
  - Plot Spectra: Overlay all acquired spectra. Look for changes in the shape of the absorption band and shifts in the peak absorption wavelength (λmax) as concentration increases. A blue-shift is indicative of H-aggregation.[10]
  - Check Linearity: Create a Beer-Lambert plot of absorbance at λmax versus concentration.
     The concentration at which the plot deviates from linearity is the approximate onset of significant aggregation.

Protocol 2: Disaggregation by Solvent Modification

Objective: To reverse or reduce aggregation in a concentrated stock solution.

#### Materials:

- Aggregated Acid Yellow 61 solution
- Organic co-solvents (e.g., Diethanolamine (DEA), Triethanolamine (TEA), DMSO)[9]
- Dispersants or surfactants (e.g., Sodium lignin sulfonate)[16]



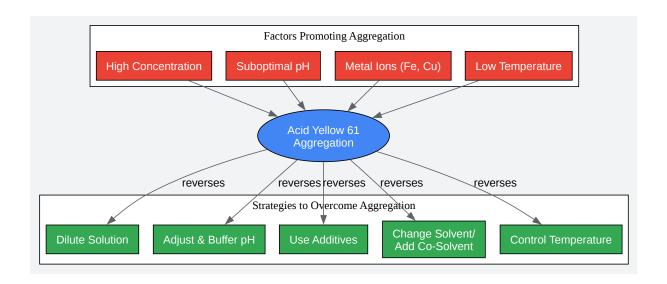
Vortex mixer or magnetic stirrer

#### Methodology:

- Aliquot the Sample: Take a small, known volume of the aggregated solution for testing.
- Introduce Additive:
  - Slowly add a small percentage (e.g., 1-5% v/v) of an organic co-solvent like DEA to the aggregated solution while stirring.[9]
  - Alternatively, add a small amount of a suitable dispersant. The optimal choice and concentration will need to be determined empirically.
- Equilibrate: Allow the solution to mix thoroughly for at least 30 minutes. Gentle warming may aid the process, but should be tested for thermal stability first.
- Assess Disaggregation:
  - Visual Inspection: Observe if the solution clarity has improved or if the precipitate has redissolved.
  - Spectroscopic Analysis: Acquire a UV-Vis spectrum of the treated sample and compare it to the aggregated sample. Successful disaggregation should result in a spectrum that more closely resembles the monomeric (dilute) form, often showing a red-shift back towards the original λmax and an increase in peak intensity.

### **Visual Guides**

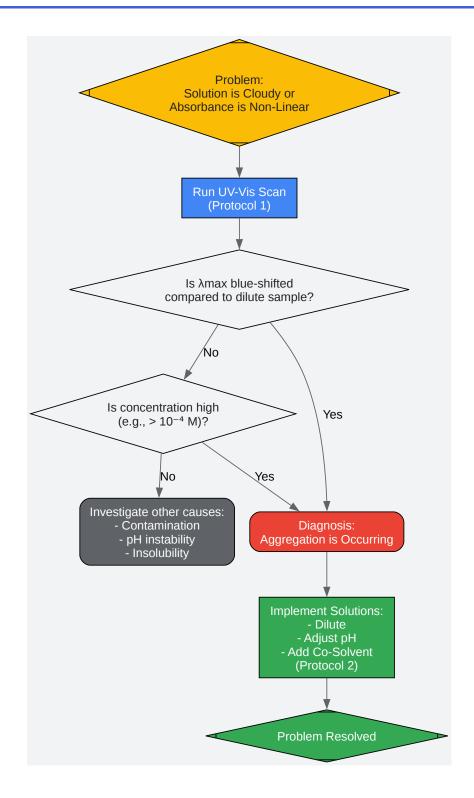




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Caption: Factors promoting Acid Yellow 61 aggregation and corresponding solutions.





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Caption: Troubleshooting workflow for diagnosing aggregation of Acid Yellow 61.



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